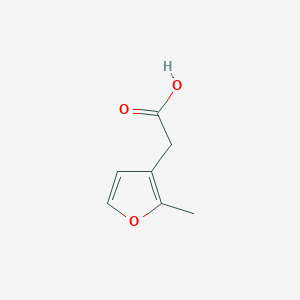
2-(2-Methylfuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methylfuran-3-yl)acetic acid” is a chemical compound with the formula C7H8O3 . It has a molecular weight of 140.14 . This compound is part of the furan family, which are heterocyclic organic compounds .
Synthesis Analysis
The synthesis of “2-(2-Methylfuran-3-yl)acetic acid” and similar compounds has been studied using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques have been used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Molecular Structure Analysis
The molecular structure of “2-(2-Methylfuran-3-yl)acetic acid” has been analyzed using various spectroscopic techniques. The InChI Code for this compound is 1S/C7H8O3/c1-5-6 (2-3-10-5)4-7 (8)9/h2-3H,4H2,1H3, (H,8,9) and the InChI key is SLTDWNOILKUZKD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(2-Methylfuran-3-yl)acetic acid” is a powder with a melting point of 53-54 degrees Celsius .Scientific Research Applications
Metabolism and Excretion Studies
2-(2-Methylfuran-3-yl)acetic acid, as part of complex chemical compounds, has been studied in the context of metabolism and excretion in humans. For example, in the study of the metabolism and excretion of MK-0524 (a prostaglandin D2 receptor antagonist), it was found that the compound is eliminated primarily through metabolism to an acyl glucuronic acid conjugate. This process involves excretion into bile and eventually into feces. The parent compound was the primary radioactive component in plasma, indicating its stability and presence during metabolic processes (Karanam et al., 2007).
Enzyme Activity Assays
Another study utilized a rapid radiochemical assay to measure the activity of 3-hydroxy-3-methylglutaryl-coenzyme A lyase in cell extracts, indicating the potential use of 2-(2-Methylfuran-3-yl)acetic acid derivatives in biochemical assays for clinical purposes (Gibson et al., 1990).
Odor Detection and Sensory Studies
The compound has also been studied in the context of odor detection. For instance, research involving the detection of mixtures of homologous carboxylic acids and other compounds, like 2-hydroxy-3-methylcyclopent-2-en-1-one, furan-2-ylmethanethiol, and (3-methyl-3-sulfanylbutyl) acetate, highlighted how the structure and carbon-chain length of such compounds can influence sensory detection and interaction with other chemicals (Miyazawa et al., 2009).
Analysis of Metabolic Pathways and Deficiencies
Studies have also explored the role of similar compounds in metabolic pathways and their relevance in diagnosing metabolic deficiencies. For instance, the elevation of 2-methylcitric acid I and II in serum, urine, and cerebrospinal fluid was observed in patients with cobalamin deficiency, showcasing the potential of related compounds in diagnostic assays (Allen et al., 1993).
Safety and Hazards
When handling “2-(2-Methylfuran-3-yl)acetic acid”, it is recommended to wear respiratory protection, avoid breathing vapors, mist or gas, and ensure adequate ventilation . It is also advised to avoid contact with skin and eyes .
Relevant Papers There are several relevant papers on “2-(2-Methylfuran-3-yl)acetic acid” and similar compounds. These papers discuss the synthesis, structural investigation, and molecular electronic investigations of these compounds .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . This suggests that 2-(2-Methylfuran-3-yl)acetic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 2-(2-Methylfuran-3-yl)acetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s known that many bioactive compounds can influence a variety of biochemical pathways, leading to diverse biological and clinical applications . Therefore, it’s plausible that 2-(2-Methylfuran-3-yl)acetic acid could affect multiple pathways and have downstream effects on various biological processes.
Pharmacokinetics
The compound’s molecular weight (14014) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s likely that 2-(2-Methylfuran-3-yl)acetic acid could have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
2-(2-methylfuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTDWNOILKUZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

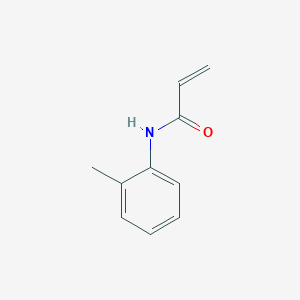
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)
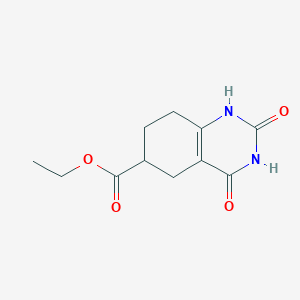
![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)
![2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B2641649.png)
![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2641654.png)
![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)
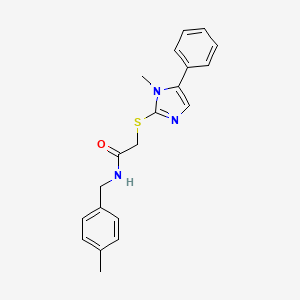
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2641659.png)
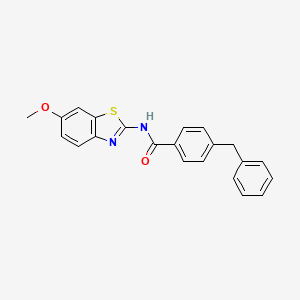
![2-Chloro-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethyl]acetamide](/img/structure/B2641662.png)

![5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2641665.png)